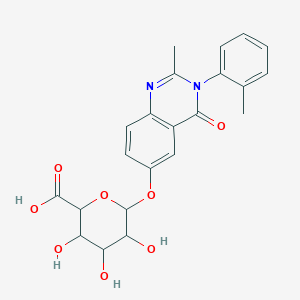

Methaqualone 6-O-beta-D-glucuronide

Description

Overview of Parent Compound Biotransformation Pathways

The biotransformation of methaqualone is extensive, with very little of the drug excreted unchanged. The primary routes of metabolism involve oxidation reactions, which fall under Phase I metabolism. These oxidative processes lead to the formation of various hydroxylated metabolites.

Key oxidative pathways include hydroxylation at several positions on the methaqualone molecule. The major sites of hydroxylation are the tolyl ring and the methyl group of the quinazolinone ring system. Studies have identified several key monohydroxylated metabolites in human urine, including:

2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone

2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone

2-methyl-3-(2'-methyl-3'-hydroxyphenyl)-4(3H)-quinazolinone

2-methyl-3-(2'-methyl-4'-hydroxyphenyl)-4(3H)-quinazolinone

2-methyl-6-hydroxy-3-o-tolyl-4(3H)-quinazolinone nih.govnih.gov

2-methyl-8-hydroxy-3-o-tolyl-4(3H)-quinazolinone nih.gov

The formation of these hydroxylated intermediates is a crucial prerequisite for the subsequent Phase II metabolic reactions.

Significance of Glucuronidation in Xenobiotic Phase II Metabolism

Following Phase I oxidation, the resulting hydroxylated metabolites of methaqualone undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, a major pathway for the metabolism of a wide variety of foreign compounds (xenobiotics), including drugs, environmental pollutants, and dietary constituents.

Glucuronidation involves the covalent attachment of a glucuronic acid molecule to the xenobiotic. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the metabolite, facilitating its elimination from the body, primarily via urine and bile. This process generally leads to the detoxification of the parent compound. The UGT enzymes are primarily located in the liver, the main site of drug metabolism, but are also present in other tissues such as the intestine, kidneys, and brain.

The general reaction for glucuronidation can be summarized as:

Substrate-OH + UDP-glucuronic acid → Substrate-O-glucuronide + UDP

This conjugation step is a critical detoxification mechanism, preventing the accumulation of potentially harmful substances in the body.

Identification of Methaqualone 6-O-beta-D-glucuronide as a Key Conjugated Metabolite

Among the various hydroxylated metabolites of methaqualone, 2-methyl-6-hydroxy-3-o-tolyl-4(3H)-quinazolinone is a notable product of Phase I metabolism. nih.govnih.gov This metabolite possesses a hydroxyl group at the 6-position of the quinazolinone ring, making it a prime substrate for glucuronidation.

The enzymatic attachment of a glucuronic acid molecule to this 6-hydroxy position results in the formation of This compound . The "O" in the name indicates that the glucuronic acid is attached via an oxygen atom, forming an ether linkage. The "beta-D-glucuronide" specifies the stereochemistry of the glucuronic acid molecule.

Properties

Molecular Formula |

C22H22N2O8 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30) |

InChI Key |

WKXWFAVXGQVYFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Structural Characterization and Synthetic Approaches

Methodologies for Structural Elucidation of Methaqualone 6-O-beta-D-glucuronide

Following administration, methaqualone undergoes extensive metabolism, with a significant portion being hydroxylated and subsequently excreted as glucuronide conjugates. astm.org The identification of these metabolites from complex biological matrices like urine and blood requires a combination of powerful isolation and characterization techniques. astm.orgnih.gov

Spectroscopic methods are indispensable for the unambiguous structural confirmation of glucuronide conjugates.

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the metabolite and providing initial structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS has been a foundational tool in identifying methaqualone metabolites. astm.orgnih.gov It often requires hydrolysis of the glucuronide conjugate before analysis to make the metabolite more volatile.

Liquid Chromatography-Mass Spectrometry (LC-MS): Modern methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography (UHPLC-MS/MS) are highly effective. nih.govmdpi.com These techniques can analyze the intact glucuronide, providing molecular weight information and structural data from fragmentation, which helps to identify the core methaqualone structure and confirm the presence of the glucuronic acid moiety. mdpi.comwiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of metabolites. hyphadiscovery.comuniba.it

It provides detailed information about the molecule's carbon-hydrogen framework.

Crucially, 2-dimensional NMR techniques (like COSY and NOESY) can establish the precise location of the glucuronic acid linkage on the methaqualone molecule (in this case, at the 6-position). nih.gov

NMR is also used to confirm the stereochemistry of the glycosidic bond, verifying the β-configuration that is characteristic of enzymatic glucuronidation in biological systems. pharmgkb.org

| Technique | Application in Glucuronide Analysis | Key Findings |

|---|---|---|

| Mass Spectrometry (MS/MS) | Determination of molecular weight and fragmentation patterns of the intact conjugate. | Confirms the addition of a glucuronic acid moiety (176 Da) to a hydroxylated methaqualone core. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Unambiguous determination of the attachment site and stereochemistry of the glucuronide. | Confirms the C-O-C linkage at the 6-position of the quinazolinone ring and the β-configuration of the glucuronide. nih.govpharmgkb.org |

Before spectroscopic analysis, the metabolite must be isolated from the biological fluid.

Thin-Layer Chromatography (TLC): TLC is a classic method used for the initial detection and separation of methaqualone metabolites from urine extracts. nih.gov The process often involves a hydrolysis step to cleave the conjugate, followed by extraction and spotting on fluorescent silica-gel plates. nih.gov The pattern of metabolite spots helps in the presumptive identification of methaqualone use. nih.gov

Gas Chromatography (GC): GC, typically with Flame Ionization Detection (FID) or coupled to a mass spectrometer, is used for the separation and quantification of the parent drug and its metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) and UHPLC: These are the preferred methods for separating polar compounds like glucuronides from biological samples. mdpi.comunodc.org Their high resolving power allows for the efficient separation of the target metabolite from endogenous substances and other metabolites prior to detection by UV or MS. nih.govmdpi.com

| Technique | Principle | Relevance to Methaqualone Glucuronide |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Used for initial screening and detection of metabolite patterns in urine, often after hydrolysis. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Effective for analyzing hydrolyzed metabolites; often coupled with MS for identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC/UHPLC) | High-pressure separation of compounds in a liquid mobile phase. | Ideal for isolating polar, non-volatile glucuronide conjugates directly from extracts without derivatization. nih.govmdpi.com |

Chemical Synthesis of this compound Reference Standards

The synthesis of pure analytical standards is essential for confirming the identity of a metabolite found in a biological sample and for accurate quantification. nih.govnih.gov

Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. jove.comyoutube.com This results in a more polar, water-soluble conjugate that is readily excreted. jove.com The synthesis of these conjugates can be approached in several ways.

Chemical Synthesis: This approach involves the direct chemical coupling of a protected glucuronic acid donor to the hydroxylated methaqualone precursor. The synthesis of O-glucuronides can be challenging due to the electron-withdrawing nature of the C-5 carboxyl group, which can destabilize the formation of the glycosidic bond, often leading to low yields. nih.gov The process requires careful selection of protecting groups and activating agents for the glucuronic acid donor. nih.gov

Enzymatic/Biocatalytic Synthesis: This method uses biological systems to perform the conjugation. hyphadiscovery.com It can involve incubating the hydroxylated precursor with liver microsomes (which are rich in UGT enzymes) and UDPGA. nih.gov Alternatively, microbial biotransformation, using specific microorganisms capable of performing the glucuronidation reaction, can be an effective route, especially when chemical synthesis is difficult due to factors like steric hindrance. hyphadiscovery.com

Following synthesis, the crude product is a mixture containing the desired glucuronide, unreacted starting materials, and by-products.

Purification: The target compound, this compound, must be purified to a high degree. This is typically achieved using preparative HPLC, which can separate the polar glucuronide from other components in the reaction mixture.

Purity Assessment: The purity of the final standard is critical. Its identity is unequivocally confirmed by comparing its analytical data with the metabolite isolated from biological sources. The assessment involves:

Chromatographic Purity: Using analytical HPLC to ensure there is a single major peak. nih.gov

Structural Confirmation: Employing NMR and MS to confirm that the synthesized compound has the correct structure, molecular weight, and stereochemistry. hyphadiscovery.comnih.gov A Certificate of Analysis is then generated for the reference standard, documenting its purity and characterization data.

The Formation and Metabolic Fate of this compound

Methaqualone, a quinazolinone class sedative-hypnotic, undergoes extensive metabolic transformation in the body prior to its elimination. A key pathway in its biotransformation is glucuronidation, a Phase II metabolic reaction that conjugates methaqualone and its hydroxylated metabolites with glucuronic acid, forming more water-soluble compounds that are readily excreted. This article focuses specifically on the enzymatic formation and metabolic pathways of a significant metabolite, this compound.

Enzymatic Formation and Metabolic Pathways

The conjugation of a glucuronic acid moiety to methaqualone's metabolites is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org This process, termed glucuronidation, is a major route for the detoxification and elimination of a wide array of both endogenous and exogenous compounds. nih.gov The resulting glucuronide conjugates are more polar and are subsequently eliminated from the body. wikipedia.org

UDP-glucuronosyltransferase (UGT) Isoform Specificity in Methaqualone Glucuronidation

The UGT superfamily is comprised of several isoforms, each exhibiting distinct but sometimes overlapping substrate specificities and tissue expression patterns. researchgate.netmdpi.com The specific UGT isoforms responsible for the glucuronidation of methaqualone's hydroxylated metabolites are critical in determining the rate and extent of its clearance.

The UGT superfamily is divided into families and subfamilies based on sequence similarity, with UGT1 and UGT2 families being primarily involved in the metabolism of xenobiotics like drugs. nih.gov These enzymes are predominantly located in the endoplasmic reticulum of cells in the liver, kidney, and gastrointestinal tract. youtube.com

Members of the UGT1A subfamily, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and the UGT2B subfamily, including UGT2B7 and UGT2B15, are highly expressed in the liver and play a significant role in drug glucuronidation. mdpi.com For instance, UGT1A9 is known to be a major contributor to the glucuronidation of various phenolic compounds. nih.gov The expression of these isoforms can vary between individuals and tissues, leading to inter-individual differences in drug metabolism. researchgate.net

While direct studies identifying the specific UGT isoforms responsible for the 6-O-glucuronidation of methaqualone's hydroxy metabolites are not extensively detailed in the provided results, we can infer potential candidates based on their known substrate specificities. The formation of an O-glucuronide at the 6-position of a hydroxylated methaqualone metabolite would involve the conjugation of glucuronic acid to a phenolic hydroxyl group.

Several UGT isoforms are known to catalyze the glucuronidation of phenolic compounds. For example, UGT1A9 is highly efficient in the synthesis of the phenyl-glucuronide of mycophenolic acid (MPAG). nih.gov Furthermore, studies on other compounds with phenolic hydroxyl groups, such as osthenol, have identified UGT1A9 as a key enzyme in its 7-O-glucuronidation. mdpi.com Given that the 6-hydroxy metabolite of methaqualone is a phenolic compound, it is highly probable that UGT1A9, and potentially other UGT1A isoforms like UGT1A6, are involved in the formation of this compound.

In Vitro Models for Investigating this compound Formation

To elucidate the mechanisms of drug metabolism, researchers utilize various in vitro systems that mimic physiological conditions. These models are crucial for identifying the enzymes involved and understanding their kinetics.

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs. aalto.fihelsinki.fi They are a standard tool for in vitro drug metabolism studies. nih.gov By incubating a drug substrate with HLMs in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA), researchers can study the formation of glucuronide metabolites. nih.gov

To pinpoint the specific UGT isoforms responsible for a particular glucuronidation reaction, recombinant UGT enzymes are employed. nih.gov These are individual UGT isoforms expressed in cell lines, allowing for the characterization of the metabolic activity of each enzyme separately. nih.gov Comparing the glucuronidation activity in HLMs with that of a panel of recombinant UGTs helps in identifying the primary isoforms involved in the metabolism of a compound. nih.gov

Kinetic studies are performed to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process. nih.govresearchgate.net For example, a low Km value suggests a high affinity of the UGT isoform for the methaqualone hydroxy metabolite. nih.gov

Mechanistic studies of UGT-mediated reactions have indicated that the glucuronidation of phenols often proceeds via a direct SN2-like mechanism. researchgate.net This involves a nucleophilic attack by the hydroxyl group of the substrate on the anomeric carbon of UDPGA. nih.gov Product inhibition studies can further elucidate the reaction mechanism, such as whether it follows a random or ordered sequential pathway. nih.gov

In Vivo Metabolic Pathways of Methaqualone Glucuronidation in Non-Human Organisms

Enzymatic Formation and Metabolic Pathways

In Vivo Metabolic Pathways of Methaqualone Glucuronidation in Non-Human Organisms

Comparative Analysis of Glucuronide Conjugate Excretion Patterns

Studies comparing the metabolism of methaqualone in different species have revealed notable variations in the excretion patterns of its glucuronide conjugates. These differences underscore the importance of selecting appropriate animal models in preclinical drug development.

In humans, the urinary excretion of methaqualone metabolites is a primary elimination route. Following the administration of therapeutic doses, a variety of hydroxylated metabolites are excreted in the urine, largely in their conjugated glucuronide forms. nih.gov As mentioned, conjugated 4'-hydroxymethaqualone is a major monohydroxy metabolite found in human urine. nih.gov

In contrast, studies in rats have identified different major monohydroxyl metabolites. After intraperitoneal administration of methaqualone to rats, the primary monohydroxyl metabolites found in hydrolyzed urine were 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone and 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone. nih.gov These findings suggest a species-specific preference in the primary sites of hydroxylation, which in turn affects the profile of the excreted glucuronide conjugates.

The table below summarizes the major hydroxylated metabolites of methaqualone identified in humans and rats, which are subsequently excreted as glucuronide conjugates.

| Species | Major Monohydroxyl Metabolites (Precursors to Glucuronides) | Reference |

| Human | 2-methyl-3-(3'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | nih.gov |

| 2-methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone | nih.gov | |

| 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone | nih.gov | |

| 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone | nih.gov | |

| Conjugated 4'-hydroxymethaqualone | nih.gov | |

| Rat | 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone | nih.gov |

| 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone | nih.gov |

Examination of Metabolic Ratios and Pathway Dominance in Animal Models

The relative importance of different metabolic pathways for methaqualone can also vary between animal models, leading to different metabolic ratios of the resulting glucuronide conjugates. While specific quantitative data on the metabolic ratios of all methaqualone glucuronides are scarce, the available literature allows for a qualitative comparison of pathway dominance.

In humans, the hydroxylation of the tolyl moiety, particularly at the 4'-position, appears to be a dominant pathway, leading to a significant excretion of the corresponding glucuronide. nih.gov The epoxide-diol pathway is also a major contributor to the metabolic profile in humans. nih.gov

In rats, while hydroxylation also occurs, the profile of major metabolites suggests a different emphasis in the metabolic pathways compared to humans. The predominance of metabolites hydroxylated at the 2'-methyl group and the 2-methyl group of the quinazolinone ring indicates a different regioselectivity of the metabolizing enzymes in this species. nih.gov

The following table provides a qualitative comparison of the observed dominance of metabolic pathways in humans versus rats based on the identified major metabolites that undergo glucuronidation.

| Animal Model | Dominant Metabolic Pathways Leading to Glucuronidation | Key Findings | Reference |

| Human | - Para-hydroxylation of the o-tolyl moiety- Epoxide-diol pathway | Conjugated 4'-hydroxymethaqualone is a major monohydroxy metabolite. | nih.govnih.gov |

| Rat | - Hydroxylation of the 2'-methyl group- Hydroxylation of the 2-methyl group of the quinazolinone ring | Different major monohydroxyl metabolites compared to humans. | nih.gov |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Detection of Glucuronide Metabolites

Chromatographic methods are central to the separation and identification of methaqualone metabolites from complex biological samples. These techniques offer the necessary resolution to distinguish between the parent drug and its various conjugated forms.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the identification of methaqualone and its metabolites. nih.govojp.gov However, for the analysis of conjugated metabolites like glucuronides, a derivatization step is typically required to increase their volatility for gas chromatographic separation. sem.com.trsigmaaldrich.com

A common approach involves the hydrolysis of the glucuronide conjugate, often with an enzyme like β-glucuronidase, to release the free metabolite before GC-MS analysis. nih.gov This method allows for the confirmation of the presence of hydroxylated metabolites that were originally present as glucuronides. nih.gov Studies have shown that after hydrolysis, high concentrations of hydroxylated metabolites, including the 6-hydroxy metabolite, can be detected by GC-MS. nih.gov The selection of appropriate GC-MS parameters, such as column type and temperature programming, is critical for achieving optimal separation and detection. unodc.org

Table 1: GC-MS Parameters for Methaqualone Metabolite Analysis

| Parameter | Value | Reference |

| Column | 3% OV-17 on 100-120 mesh Gas Chrom Q | unodc.org |

| Injector Temperature | 275°C | unodc.org |

| Detector Temperature | 300°C | unodc.org |

| Carrier Gas | Nitrogen | unodc.org |

| Flow Rate | 60 ml/min | unodc.org |

| Temperature Program | Initial 150°C for 1 min, ramp at 10°C/min to 280°C | unodc.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the direct analysis of glucuronide metabolites without the need for derivatization. sem.com.trresearchgate.net This technique is particularly advantageous for analyzing polar and thermally labile compounds like Methaqualone 6-O-beta-D-glucuronide. researchgate.net

LC-MS/MS methods provide excellent chromatographic separation and specific detection through multiple reaction monitoring (MRM), which enhances the accuracy of quantification in complex biological matrices. sem.com.trmdpi.com The development of an LC-MS/MS method involves optimizing parameters such as the mobile phase composition, column type, and mass spectrometer settings to achieve the desired separation and sensitivity. nih.gov This approach allows for the direct measurement of the intact glucuronide, offering benefits like faster sample preparation and improved accuracy. researchgate.net

Table 2: LC-MS/MS Parameters for the Analysis of Drug Glucuronides

| Parameter | Description | Reference |

| Instrumentation | Agilent 1100-series LC with G6410AA Triple Quadrupole MS | sem.com.tr |

| Ionization Source | Electrospray Ionization (ESI) | sem.com.tr |

| Column | C18 with 1.8-µm particle size | sem.com.tr |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | sem.com.tr |

Sample Preparation and Derivatization Strategies for Glucuronide Analysis

Effective sample preparation is a critical step to isolate analytes from interfering substances in biological matrices and to concentrate them for detection. slideshare.net

The choice of extraction method depends on the nature of the biological sample (e.g., urine, blood, hair) and the physicochemical properties of the analyte. slideshare.netnih.gov For methaqualone and its metabolites, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed. nih.govmdpi.com

LLE uses two immiscible solvents to separate the compounds of interest. For instance, methaqualone can be extracted from an aqueous bicarbonate solution into an organic solvent like dichloromethane. unodc.org SPE, on the other hand, utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. sigmaaldrich.com SPE is often preferred for its efficiency, selectivity, and potential for automation. japsonline.com The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery of the target analytes. sigmaaldrich.com

Glucuronidation is a major metabolic pathway for many drugs, resulting in more water-soluble conjugates that are readily excreted. sigmaaldrich.comcovachem.com To determine the total amount of a drug and its metabolites, enzymatic hydrolysis using β-glucuronidase is a common and preferred method. covachem.comnih.gov This enzyme cleaves the glucuronic acid moiety from the parent compound, allowing for the subsequent analysis of the free drug or metabolite. covachem.com

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, incubation time, temperature, and pH. norlab.comsigmaaldrich.com Studies comparing different β-glucuronidase enzymes have shown that optimal conditions can be compound-dependent. norlab.com For instance, a study on benzodiazepine (B76468) glucuronides found that a recombinant β-glucuronidase allowed for rapid hydrolysis at room temperature. nih.gov Therefore, it is essential to optimize the hydrolysis conditions for the specific glucuronide metabolite being analyzed to ensure complete cleavage and accurate quantification. norlab.comsigmaaldrich.com

Advanced Research Perspectives and Future Directions

Comparative Biotransformation of Methaqualone Glucuronides and Other Metabolites

The metabolism of methaqualone is a complex process involving multiple pathways. In humans, after administration, methaqualone is extensively metabolized, with less than 5% of the unchanged drug excreted in the urine. unodc.org The primary route of metabolism is hydroxylation at various positions on the molecule, leading to the formation of at least 12 identified metabolites. custom-monoclonalantibody.com

Following hydroxylation, these metabolites, including the precursor to Methaqualone 6-O-beta-D-glucuronide, undergo Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a major conjugation pathway for methaqualone metabolites. quora.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in more water-soluble compounds that are more readily excreted from the body. ontosight.aiuef.fi

In addition to glucuronides, other metabolites of methaqualone have been identified, including dihydrodiols and hydroxydihydrodiols, which are formed via the epoxide-diol pathway. nih.gov The comparative analysis of the formation and excretion of these various metabolites, including different glucuronide isomers, provides a comprehensive picture of methaqualone's biotransformation.

Table 1: Major Metabolic Pathways of Methaqualone

| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites |

| Hydroxylation (Phase I) | Cytochrome P450 (CYP) enzymes | Monohydroxylated metabolites |

| Epoxide-diol pathway (Phase I) | Epoxide hydrolase | Dihydrodiols, Hydroxydihydrodiols |

| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates (e.g., this compound) |

Investigation of Inter-Individual Variation in Glucuronidation Enzymes in Non-Human Biological Systems

The enzymes responsible for glucuronidation, UGTs, exhibit significant inter-individual and interspecies variability in their expression and activity. tandfonline.comnih.gov This variation can lead to differences in the rate and extent of drug metabolism, including that of methaqualone. Studying these variations in non-human biological systems, such as primates and other animal models, is crucial for preclinical drug development and for understanding the potential for variable drug responses in humans.

Research has shown that the glucuronidation patterns of certain compounds can differ significantly between species. researchgate.netmdpi.com For instance, studies comparing UGT activity in liver microsomes from humans, monkeys, dogs, and rats have revealed species-specific preferences for the formation of different glucuronide metabolites. researchgate.net These differences can be attributed to variations in the amino acid sequences and substrate specificities of UGT isoforms across species. mdpi.com Investigating the genetic polymorphisms and regulatory mechanisms that govern UGT expression and function in non-human systems can provide valuable insights into the factors that contribute to variable drug metabolism.

Table 2: Examples of Interspecies Differences in UGT Activity

| Species | Relative UGT Activity for Specific Substrates | Reference |

| Human | High activity for a broad range of substrates. | researchgate.net |

| Non-human Primate | May favor different glucuronidation sites compared to humans. | researchgate.net |

| Dog | Can exhibit different kinetic parameters for glucuronidation. | researchgate.net |

| Rat | May have different major UGT isoforms involved in metabolism. | nih.gov |

Role of Glucuronide Metabolites in Understanding Broader Xenobiotic Biotransformation Mechanisms

The study of glucuronide metabolites like this compound contributes to a broader understanding of xenobiotic biotransformation. Glucuronidation is a fundamental Phase II metabolic pathway for a vast array of foreign compounds (xenobiotics), including drugs, environmental pollutants, and dietary constituents. ontosight.ainih.govresearchgate.net This process generally serves as a detoxification mechanism, converting lipophilic compounds into more hydrophilic and readily excretable forms. uef.fiyoutube.com

However, some glucuronide conjugates can be biologically active, contributing to the pharmacological or toxicological effects of the parent compound. nih.govepa.gov The formation of acyl glucuronides from carboxylic acids, for example, can lead to reactive metabolites that may cause toxicity. nih.gov By studying the formation, transport, and potential reactivity of glucuronide metabolites, researchers can gain a deeper understanding of the complex interplay between Phase I and Phase II metabolism and its implications for drug efficacy and safety. This knowledge is essential for predicting drug-drug interactions and for designing new drugs with improved metabolic profiles. nih.govnih.gov

Development of Novel Analytical Approaches for Complex Glucuronide Profiles in Research

The identification and quantification of glucuronide metabolites in complex biological matrices present significant analytical challenges. nih.gov The development of advanced analytical techniques is crucial for accurately profiling the full spectrum of glucuronides and other metabolites formed from a parent compound like methaqualone.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of glucuronides, offering high sensitivity and specificity. criver.comnih.gov Advances in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have further enhanced the ability to identify and structurally elucidate novel metabolites. criver.comnih.gov

In addition to MS-based methods, nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. nih.gov The development of novel NMR techniques, such as the use of 19F NMR with fluorinated substrates, offers new possibilities for detecting enzyme activity in challenging samples. rsc.org The integration of these advanced analytical platforms with sophisticated data processing and bioinformatics tools is essential for comprehensively characterizing complex glucuronide profiles and advancing our understanding of drug metabolism. nih.govoup.com

Table 3: Advanced Analytical Techniques for Glucuronide Analysis

| Analytical Technique | Principle | Application in Glucuronide Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection. nih.gov | Quantification and identification of known and unknown glucuronide metabolites. criver.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. criver.com | Elucidation of elemental composition and structure of novel metabolites. criver.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions to obtain structural information. nih.gov | Structural confirmation of glucuronide conjugates. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. nih.gov | Determination of the precise structure of metabolites, including the site of glucuronidation. nih.gov |

Q & A

Q. What in silico tools predict the renal clearance of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.